molecular formula C16H14ClIO3 B3036501 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde CAS No. 345983-03-1

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B3036501
CAS No.: 345983-03-1
M. Wt: 416.64 g/mol
InChI Key: YURFPBWKNQTTRE-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is an organic compound with a complex structure that includes a chlorobenzyl group, an ethoxy group, and an iodinated benzaldehyde moiety

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

There is limited information available on the safety and hazards of “4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde”. Sigma-Aldrich mentions that the buyer assumes responsibility to confirm product identity and/or purity . More comprehensive safety data may be available from the manufacturer or other sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 4-chlorobenzyl alcohol with 3-ethoxy-5-iodobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid.

    Reduction: 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzyl alcohol.

    Substitution: 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-azidobenzaldehyde.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzonitrile
  • 4-[(4-Chlorobenzyl)oxy]-3,4’-dichloroazobenzene

Uniqueness

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which can be used for radio-labeling in imaging studies. Additionally, the combination of the chlorobenzyl and ethoxy groups provides a distinct electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURFPBWKNQTTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204267
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345983-03-1
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345983-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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